molecular formula C11H17N5O3 B2789627 8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 893764-14-2

8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B2789627
CAS No.: 893764-14-2
M. Wt: 267.289
InChI Key: QKADZAXCSWVQKB-UHFFFAOYSA-N
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Description

8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione is a xanthine derivative with a unique substitution pattern. It features methyl groups at positions 1, 3, and 9 of the purine core, along with a (2-hydroxyethyl)(methyl)amino substituent at position 8 . The hydroxyethyl group at position 8 distinguishes it from classical xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), likely influencing solubility, receptor affinity, and metabolic stability .

Biological Activity

The compound 8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione , commonly referred to as a derivative of isocaffeine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄O₂
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 519-32-4

The biological activity of this compound can be attributed to its structural similarity to caffeine and other purine derivatives. Its mechanism primarily involves:

  • Adenosine Receptor Modulation : The compound acts as a competitive antagonist at adenosine receptors (A1 and A2A), which plays a crucial role in various physiological processes including neurotransmission and cardiovascular function .
  • Cyclic AMP Pathway : By inhibiting adenosine receptors, it may enhance the levels of cyclic AMP (cAMP), leading to increased cellular signaling pathways that promote energy metabolism and neuroprotection .

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including neurodegenerative disorders .

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been noted, suggesting potential applications in treating infections .

3. Cytotoxic Effects

In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against various cancer types including breast (MCF-7) and lung (A549) cancer cells, demonstrating significant growth inhibition with IC50 values in the micromolar range .

Case Study 1: Anticancer Activity

A study conducted by Xia et al. evaluated the anticancer potential of the compound against A549 lung cancer cells. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was administered in models of oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced neuronal cell death and improved cell viability compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityIC50 ~15 µM in A549 cells
NeuroprotectionReduced neuronal cell death

Scientific Research Applications

Biochemical Research

The compound is primarily used in biochemical research due to its structural similarity to natural nucleotides. It can serve as a substrate or inhibitor in enzyme assays, particularly those involving purine metabolism.

Pharmacological Studies

Research indicates that this compound may exhibit pharmacological properties similar to other purine derivatives. It has been investigated for:

  • Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Antitumor Potential : The compound's ability to interfere with cellular proliferation pathways has led to studies examining its effects on cancer cell lines.

Drug Development

Given its structural features, this compound is of interest in the development of new drugs targeting:

  • Adenosine Receptors : It can be modified to enhance selectivity and potency against specific adenosine receptor subtypes, which are implicated in various diseases including cancer and inflammatory conditions.
  • Cyclic Nucleotide Phosphodiesterases : Research is ongoing into its role as an inhibitor of these enzymes, which are crucial in regulating cellular signaling pathways.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study 2Antitumor EffectsShowed reduced viability in several cancer cell lines; suggested mechanism involves apoptosis induction.
Study 3Enzyme InhibitionIdentified as a competitive inhibitor of adenosine deaminase; potential therapeutic implications for treating adenosine-related disorders.

Comparison with Similar Compounds

The compound is compared below with structurally related purine-2,6-dione derivatives, focusing on substitutions, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 8-[(2-hydroxyethyl)(methyl)amino], 1,3,9-Me Not explicitly provided - Enhanced hydrophilicity due to 8-substituent; potential caffeine impurity derivative
Caffeine EP Impurity C (1,3,9-trimethylxanthine) 1,3,9-Me C₈H₁₀N₄O₂ 194.19 Caffeine degradation product; no 8-substituent
3-(2-Chlorobenzyl)-8-(4-chlorophenyl)xanthine (6c) 8-(4-Cl-phenyl), 3-(2-Cl-benzyl) C₁₈H₁₃Cl₂N₄O₂ 387.22 Antitumor activity (in vitro); high melting point (>300°C)
8-(Ethylthio)xanthine 8-(ethylthio) C₇H₈N₄O₂S 212.23 Sulfur-containing substituent; potential for altered metabolism
8-Cyclopentyl-1,3-dipropylxanthine ([²H₄]DPCPX) 8-cyclopentyl, 1,3-dipropyl C₁₅H₂₄N₄O₂ 292.38 Adenosine A₁ receptor antagonist; deuterated for pharmacokinetic studies
8-Biphenyl-1,3,7-trimethylxanthine (20) 8-biphenyl, 1,3,7-Me C₂₂H₂₀N₄O₂ 380.42 Bulky 8-substituent; potential steric hindrance in receptor binding

Key Observations:

Substitution Patterns: The target compound’s 8-[(2-hydroxyethyl)(methyl)amino] group introduces polarity, contrasting with aryl (e.g., 6c), styryl (e.g., compound 20), or sulfur-based (e.g., 8-ethylthio) substituents in analogs . This may enhance aqueous solubility compared to lipophilic derivatives like 6c (logP likely higher due to chlorophenyl groups).

Synthesis and Characterization: Compounds like 6c () are synthesized via condensation of aromatic aldehydes with diaminouracil precursors, while deuterated analogs (e.g., [²H₄]DPCPX) require specialized reagents like NaBD₄ .

Biological Activities: Antitumor activity is noted for 8-aryl derivatives (e.g., 6c) in vitro, but the target compound’s bioactivity remains uncharacterized in the provided evidence . The 8-cyclopentyl substituent in [²H₄]DPCPX confers high A₁ receptor selectivity, suggesting that the target’s hydroxyethyl group may similarly modulate receptor binding .

Physicochemical Properties :

  • High melting points (>300°C) are common in 8-aryl derivatives (e.g., 6a–f) due to strong intermolecular interactions, whereas the target compound’s hydroxyethyl group may reduce crystallinity .

Research Implications and Gaps

  • Structural Optimization: The hydroxyethylamino group at position 8 offers a template for further derivatization (e.g., prodrug design via esterification).
  • Activity Profiling: Comparative studies with caffeine and theophylline are needed to assess adenosine receptor affinity and metabolic stability.
  • Synthetic Challenges : Efficient methods for introducing polar 8-substituents remain underexplored in the evidence.

Properties

IUPAC Name

8-[2-hydroxyethyl(methyl)amino]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-7-8(14(10)2)15(3)11(19)16(4)9(7)18/h17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADZAXCSWVQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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